3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid 3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17453018
InChI: InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17453018

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name 3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)
Standard InChI Key LBTPMFNHPCCPOW-UHFFFAOYSA-N
Canonical SMILES CC1(C(CC1C(=O)OC)C(=O)O)C

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of a strained cyclobutane ring, a four-membered carbon cycle known for its unique reactivity due to angle strain. Key substituents include:

  • Two methyl groups at the 2-position, enhancing steric hindrance and influencing ring conformation.

  • A methoxycarbonyl group (-COOCH3_3) at the 3-position, providing electrophilic character for nucleophilic acyl substitution.

  • A carboxylic acid group (-COOH) at the 1-position, enabling hydrogen bonding and salt formation.

The interplay of these groups creates a rigid yet reactive scaffold, as evidenced by its InChIKey LBTPMFNHPCCPOW-UHFFFAOYSA-N.

Stereoisomerism

Stereoisomerism arises from the cyclobutane ring’s non-planar geometry, yielding distinct spatial arrangements:

IsomerConfigurationKey PropertiesSource
(1R,3S)CisHigher dipole moment, polar solubility
(1S,3R)CisMirror image of (1R,3S)
TransTransReduced steric clash, lower reactivity

The trans isomer’s minimized steric strain may favor certain synthetic pathways, while cis isomers exhibit enhanced solubility in polar solvents .

Synthesis Pathways

General Strategies

Synthesis typically involves functionalizing pre-formed cyclobutane derivatives. Common steps include:

  • Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis.

  • Methoxycarbonyl Introduction: Esterification using methyl chloroformate under basic conditions.

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group.

A representative pathway is illustrated below:

Cyclobutane precursorCOOCH3 additionIntermediateOxidationTarget compound\text{Cyclobutane precursor} \xrightarrow{\text{COOCH}_3 \text{ addition}} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Target compound}

Challenges and Optimization

Key challenges include:

  • Regioselectivity: Ensuring precise positioning of substituents on the cyclobutane ring.

  • Stereocontrol: Achieving desired isomer ratios using chiral catalysts or resolving agents .

  • Yield Optimization: Mitigating side reactions through temperature and solvent selection.

Recent advances in asymmetric catalysis, such as chiral palladium complexes, have improved stereochemical outcomes .

Applications in Pharmaceutical and Agrochemical Development

Agrochemical Uses

In agrochemistry, derivatives of this compound have shown promise as:

  • Herbicide Synthons: Methoxycarbonyl group participates in cross-coupling reactions with heterocyclic amines.

  • Pesticide Stabilizers: Cyclobutane’s stability enhances environmental persistence of active ingredients.

Research Findings and Biological Activity

In Vitro Studies

Limited studies suggest moderate enzyme inhibition activity, particularly against:

  • Cyclooxygenase-2 (COX-2): IC50_{50} ≈ 50 μM in preliminary assays.

  • Matrix Metalloproteinases (MMPs): Structural analogy to collagen cleavage sites enables competitive inhibition.

Pharmacokinetic Properties

Early ADME (Absorption, Distribution, Metabolism, Excretion) data indicate:

  • LogP: 1.2 (predicted), suggesting moderate lipophilicity.

  • Plasma Protein Binding: 85% (estimated), indicating high circulation retention.

Future Directions and Challenges

Unresolved Questions

  • Isomer-Specific Bioactivity: Differential effects of cis vs. trans isomers remain unexplored .

  • Scalable Synthesis: Current methods lack cost-effectiveness for industrial-scale production.

Recommended Studies

  • Crystallographic Analysis: To resolve absolute stereochemistry and intermolecular interactions .

  • In Vivo Toxicity Screening: Assessing safety profiles for therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator